molecular formula C22H29N5O2 B2594764 9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923481-45-2

9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2594764
CAS No.: 923481-45-2
M. Wt: 395.507
InChI Key: QJRCZEHGBDFJJM-UHFFFAOYSA-N
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Description

9-(2,3-Dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidopurines. This compound is characterized by its unique structural framework, which includes a tetrahydropyrimido[2,1-f]purine core substituted with a 2,3-dimethylphenyl group, a methyl group, and a pentyl chain. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-diaminopyrimidine, the core structure is built through cyclization reactions.

    Substitution Reactions: Introduction of the 2,3-dimethylphenyl group can be achieved via Friedel-Crafts alkylation or acylation reactions.

    Alkylation: The methyl and pentyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

    Cyclization and Final Assembly: The final cyclization to form the tetrahydropyrimido[2,1-f]purine structure is typically achieved through intramolecular condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and pentyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine core, potentially leading to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Alcohols, aldehydes, carboxylic acids.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Halogenated derivatives, amines, thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrimidopurines in various chemical reactions.

Biology

Biologically, 9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is investigated for its potential as a bioactive molecule. Its structural similarity to nucleotides makes it a candidate for studying interactions with DNA and RNA.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes and receptors.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure may impart desirable properties to these products.

Mechanism of Action

The mechanism of action of 9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. It may also interact with nucleic acids, affecting processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 9-Phenyl-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
  • 9-(2-Methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
  • 9-(3-Methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Uniqueness

The presence of the 2,3-dimethylphenyl group in 9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione imparts unique steric and electronic properties. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-5-6-7-12-27-20(28)18-19(24(4)22(27)29)23-21-25(13-9-14-26(18)21)17-11-8-10-15(2)16(17)3/h8,10-11H,5-7,9,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRCZEHGBDFJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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